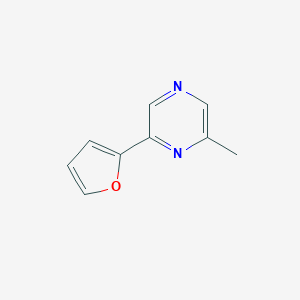

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

Overview

Description

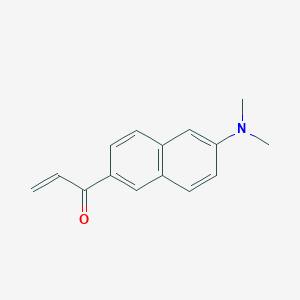

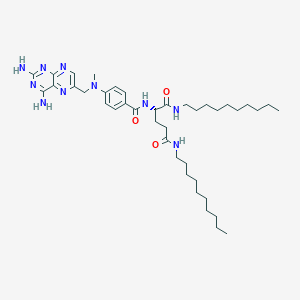

“N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 g/mol. The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

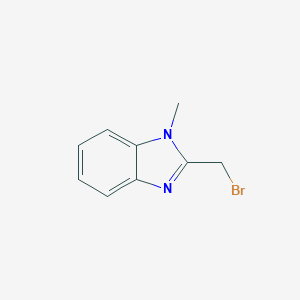

The synthesis of compounds similar to “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been used as an efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The InChI code for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” is 1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 .Physical And Chemical Properties Analysis

“N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Comprehensive Analysis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine Applications

Synthesis of Imidazo[1,2-a]pyridines: The compound is utilized in the Sandmeyer reaction for the efficient and stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system. This method is highlighted for its mildness and practicality in creating complex heterocyclic structures .

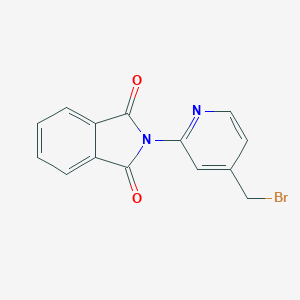

Formation of N-(Pyridin-2-yl)amides: Another application involves the synthesis of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under metal-free conditions promoted by iodine and TBHP in toluene. This process emphasizes C–C bond cleavage and provides a mild approach to forming these amides .

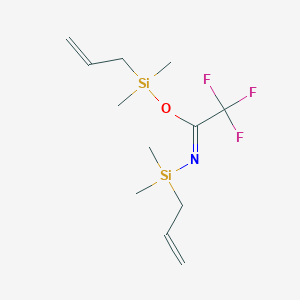

Bioinspired Manganese(II) Complexes: This compound serves as a clickable ligand for the synthesis of bioinspired manganese(II) complexes. These complexes can be grafted onto solid supports, indicating potential applications in material sciences and catalysis .

Solvent-Free Synthesis of Propargylamines: It is also mentioned in overviews regarding the solvent-free synthesis of propargylamines, suggesting its role in green chemistry applications where solvent use is minimized or eliminated .

Chemical Sourcing and Procurement: The compound is available for sourcing and procurement for research purposes, indicating its demand in various chemical research applications .

Safety and Hazards

Future Directions

The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .

properties

IUPAC Name |

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl(pyridin-3-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)